An In-depth Technical Guide to the Chemical and Physical Properties of H-Ala-Ala-OH
An In-depth Technical Guide to the Chemical and Physical Properties of H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-Ala-OH, chemically known as L-Alanyl-L-Alanine, is a dipeptide composed of two L-alanine residues. Its simple, well-defined structure makes it a valuable model compound in various physicochemical and biomedical studies. This technical guide provides a comprehensive overview of the core chemical and physical properties of H-Ala-Ala-OH, detailed experimental protocols for their determination, and a visualization of its biological transport.
Chemical and Physical Properties
The fundamental properties of H-Ala-Ala-OH are summarized in the tables below, providing a clear reference for researchers.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 1948-31-8 | [1][2] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥98% | [1] |
Physicochemical Properties
| Property | Value | Experimental Conditions | Reference |
| Melting Point | Decomposes before melting; Tonset of melting at 535.1 K (262°C) with 2000 K/s heating rate | Fast Scanning Calorimetry (FSC) is required as the dipeptide decomposes during slow heating. | [3] |
| Solubility | 0.1 g/mL | In H₂O | [2] |
| pKa₁ (α-COOH) | 3.38 | Not specified | [4] |
| pKa₂ (α-NH₃⁺) | 8.48 | Not specified | [4] |
| logP | -3.38 | Not specified | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of H-Ala-Ala-OH are outlined below. These protocols are based on standard laboratory practices for peptide characterization.
Melting Point Determination (Capillary Method)
Due to the decomposition of H-Ala-Ala-OH before melting under slow heating conditions, conventional melting point apparatus may not yield an accurate melting point.[3] Fast Scanning Calorimetry (FSC) is the preferred method.[3] However, for a preliminary assessment of thermal behavior, a standard capillary melting point method can be used to observe decomposition.
Protocol:
-
Ensure the H-Ala-Ala-OH sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in a melting point apparatus.[5]
-
Heat the sample at a steady rate of 10°C per minute for an initial determination.[6]
-
Observe the sample through the magnifying lens. Note the temperature at which the sample begins to discolor or char, indicating decomposition.
-
For a more precise determination of the decomposition range, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the previously noted decomposition temperature is approached.[6]
-
Record the temperature range over which decomposition occurs.
Solubility Determination
Protocol:
-
Prepare a series of vials with a known volume of the desired solvent (e.g., 1 mL of deionized water).
-
Accurately weigh a small amount of H-Ala-Ala-OH (e.g., 10 mg) and add it to the first vial.
-
Vortex the vial for 30 seconds and sonicate for 2 minutes to aid dissolution.[7]
-
Visually inspect the solution for any undissolved particles.
-
If the sample dissolves completely, add another weighed amount (e.g., 10 mg) and repeat step 3.
-
Continue adding the dipeptide in small, known increments until the solution becomes saturated (i.e., solid particles remain undissolved).
-
The solubility is calculated as the total mass of the dissolved dipeptide divided by the volume of the solvent.
-
This procedure can be repeated with other solvents such as ethanol (B145695) or DMSO to determine solubility in different media. For peptides with a neutral overall charge, organic solvents may be necessary if solubility in water is low.[8]
¹H NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of H-Ala-Ala-OH in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.[10]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
The chemical shifts of the α-protons and methyl protons of the two alanine (B10760859) residues can be used to confirm the structure.
FT-IR Spectroscopy
Protocol:
-
Prepare a KBr pellet by mixing approximately 1 mg of H-Ala-Ala-OH with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the powdered sample directly onto the ATR crystal.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the amide I (C=O stretch), amide II (N-H bend and C-N stretch), O-H stretch (from the carboxylic acid), and C-H stretch can be used to identify the functional groups present in the molecule.
Mass Spectrometry
Protocol:
-
Prepare a dilute solution of H-Ala-Ala-OH in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.09.
-
Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragment ions that confirm the peptide sequence.
Biological Context and Visualization
H-Ala-Ala-OH is absorbed in the small intestine via the proton-coupled peptide transporter 1 (PepT1).[11][12] This transporter plays a crucial role in the uptake of di- and tripeptides from dietary protein digestion. The transport of H-Ala-Ala-OH across the intestinal epithelium can be visualized as a multi-step process.
Caption: Intestinal transport of H-Ala-Ala-OH via PepT1.
The diagram above illustrates the workflow for the characterization of H-Ala-Ala-OH.
Caption: Experimental workflow for H-Ala-Ala-OH characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biobasic.com [biobasic.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. users.cs.duke.edu [users.cs.duke.edu]
- 11. Transport of amino acid aryl amides by the intestinal H+/peptide cotransport system, PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
